molecular formula C20H14O5 B2836315 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate CAS No. 898406-13-8

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B2836315
CAS No.: 898406-13-8
M. Wt: 334.327
InChI Key: UCZDRXVLIVYSPY-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate is a complex organic compound that features both benzofuran and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by acetylation to introduce the acetate group. Key steps may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to the combination of benzofuran and chromenone moieties, which may result in synergistic biological activities. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-11-7-18-14(9-17(11)23-12(2)21)15(10-20(22)25-18)19-8-13-5-3-4-6-16(13)24-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDRXVLIVYSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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